2-Methoxyquinoline-5-carboxylic acid
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Overview
Description
2-Methoxyquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a methoxy group at the 2-position and a carboxylic acid group at the 5-position, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and reusable catalysts, has gained popularity in recent years .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 2-methoxyquinoline-5-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sulfuric acid (H2SO4) as a catalyst for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinoline-5,8-dicarboxylic acid.
Reduction: 2-Methoxyquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methoxyquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyquinoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It also interferes with DNA replication and transcription processes, making it a potential anticancer agent . The pathways involved include the inhibition of topoisomerase enzymes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline-5-carboxylic acid: Lacks the methoxy group at the 2-position, resulting in different chemical properties.
2-Methoxyquinoline: Lacks the carboxylic acid group at the 5-position, affecting its reactivity and applications.
Quinoline-5,8-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different biological activities.
Uniqueness: 2-Methoxyquinoline-5-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-methoxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-5-7-8(11(13)14)3-2-4-9(7)12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
WXARASNDKSFDTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC(=C2C=C1)C(=O)O |
Origin of Product |
United States |
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